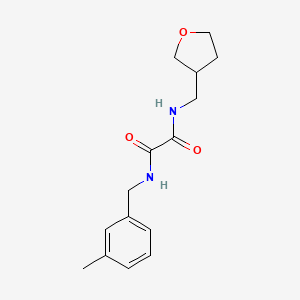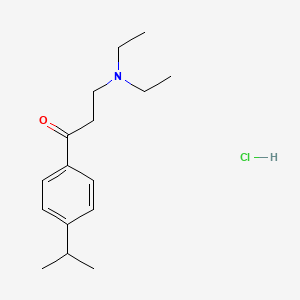
N-(3-methylbenzyl)-N'-(tetrahydro-3-furanylmethyl)ethanediamide
Descripción general
Descripción
The study and synthesis of complex organic compounds involving ethanediamide structures and furanyl groups are crucial in organic chemistry due to their potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The specific compound "N-(3-methylbenzyl)-N'-(tetrahydro-3-furanylmethyl)ethanediamide" suggests an interest in ethanediamide derivatives with potential for unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including the formation of ethanediamide derivatives. While direct synthesis information on the specific compound is not available, methodologies like C-H bond activation/borylation in furans and thiophenes catalyzed by iron complexes have been explored, which could be relevant for modifying furanyl and benzyl components in synthesis processes (Hatanaka, Ohki, & Tatsumi, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. Studies on similar compounds, such as those involving Schiff-base ligands and tetradentate ligands, provide insights into the coordination environments and structural characteristics that could be analogous to those in "N-(3-methylbenzyl)-N'-(tetrahydro-3-furanylmethyl)ethanediamide" (Mishra et al., 2003).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds containing ethanediamide and furanyl groups can be influenced by the presence of functional groups and the overall molecular structure. For instance, intramolecular ring-closure reactions and selective oxidations are common reactions that could be pertinent to understanding the chemical behavior of the compound (Koten & Noltes, 1976).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are essential for their practical application. While specific data on "N-(3-methylbenzyl)-N'-(tetrahydro-3-furanylmethyl)ethanediamide" is not available, studies on structurally related compounds can provide valuable insights (Fonseca & Bortoluzzi, 2014).
Aplicaciones Científicas De Investigación
Environmental Implications of Furan Derivatives
Furan and its derivatives, such as 2-methylfuran and 3-methylfuran, undergo photo-oxidation in the presence of HONO, leading to the formation of unsaturated 1,4-dicarbonyl products. These compounds, including butenedial and methylbutenedial, have significant environmental implications. The study by Alvarez et al. (2009) demonstrates the application of on-fibre derivatisation Solid Phase Microextraction (SPME) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) in quantifying these products, highlighting the role of furan derivatives in atmospheric chemistry and aerosol formation (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
MRI Contrast Agents
The compound Hptp1, when complexed with manganese(II), serves as a magnetic resonance imaging (MRI) contrast agent capable of detecting hydrogen peroxide. This compound illustrates the application of benzyl-ethanediamine derivatives in biomedical imaging, offering a novel approach to sensing oxidative stress (Yu et al., 2012).
Polymer and Materials Science
In the field of polymer and materials science, o-Nitrobenzyl alcohol derivatives have been explored for their photolabile properties, enabling the alteration of polymer properties through irradiation. This research, detailed by Zhao et al. (2012), underscores the versatility of benzyl-ethanediamine derivatives in developing photodegradable hydrogels and patterned thin films (Zhao, Sterner, Coughlin, & Théato, 2012).
Antimicrobial Activity
Musa et al. (2010) synthesized a series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, demonstrating significant antimicrobial activity against various pathogens. This research highlights the potential of benzyl-ethanediamine derivatives as leads for developing novel antimicrobials (Musa, Khan, Aspedon, & Cooperwood, 2010).
Antihypertensive Activity
A study on the synthesis of 4-amino-6,7-dimethoxyquinazoline derivatives, including N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, revealed their potential as alpha 1-adrenoceptor antagonists with antihypertensive activity. This research by Manoury et al. (1986) underscores the therapeutic applications of benzyl-ethanediamine derivatives in cardiovascular diseases (Manoury, Binet, Dumas, Lefèvre-Borg, & Cavero, 1986).
Propiedades
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-(oxolan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-12(7-11)8-16-14(18)15(19)17-9-13-5-6-20-10-13/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUKWISTVXJVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NCC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)


![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)